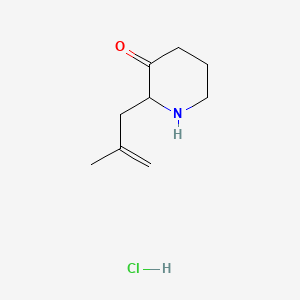
2-(2-Methylallyl)piperidin-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylallyl)piperidin-3-one hydrochloride is a chemical compound belonging to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design . This compound features a piperidine ring substituted with a 2-methylallyl group and a ketone functional group at the 3-position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylallyl)piperidin-3-one hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Substitution with 2-Methylallyl Group:
Formation of the Ketone Functional Group: The ketone group at the 3-position can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield . The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylallyl)piperidin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Substitution: The piperidine ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, electrophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
2-(2-Methylallyl)piperidin-3-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methylallyl)piperidin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Piperidin-3-yl (2-thienyl)methanone hydrochloride
- 5-Phenyl-N-piperidine ethanone-4,5-dihydropyrazole
Uniqueness
2-(2-Methylallyl)piperidin-3-one hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a 2-methylallyl group and a ketone functional group at the 3-position makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
2-(2-methylprop-2-enyl)piperidin-3-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-7(2)6-8-9(11)4-3-5-10-8;/h8,10H,1,3-6H2,2H3;1H |
InChI Key |
VEJOGLUUIVKZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1C(=O)CCCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















